methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

Description

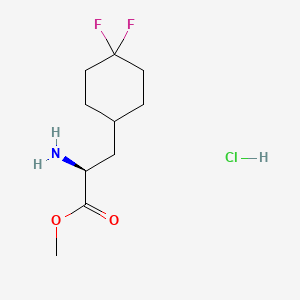

Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride is a fluorinated amino acid derivative with the molecular formula C₁₀H₁₈ClF₂NO₂ (). Its structure comprises a (2S)-configured amino group, a 4,4-difluorocyclohexyl substituent, and a methyl ester moiety, forming a hydrochloride salt. The compound is cataloged under EN300-39882860 by Enamine Ltd and is used as a building block in organic synthesis and medicinal chemistry research ().

Properties

Molecular Formula |

C10H18ClF2NO2 |

|---|---|

Molecular Weight |

257.70 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H17F2NO2.ClH/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7;/h7-8H,2-6,13H2,1H3;1H/t8-;/m0./s1 |

InChI Key |

FPDUMVCAOUQLJR-QRPNPIFTSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1CCC(CC1)(F)F)N.Cl |

Canonical SMILES |

COC(=O)C(CC1CCC(CC1)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 4,4-Difluorocyclohexyl-Substituted Amino Acid

The core amino acid can be synthesized by asymmetric synthesis techniques such as:

Asymmetric hydrogenation of α,β-unsaturated precursors:

Starting from a suitably substituted α,β-unsaturated ester with a 4,4-difluorocyclohexyl group, asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) can yield the (2S)-amino acid ester with high enantiomeric excess.Chiral auxiliary-based alkylation:

Employing chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct the stereoselective alkylation of glycine derivatives with 4,4-difluorocyclohexylalkyl halides.Enzymatic resolution:

If a racemic mixture is obtained, enzymatic resolution using amino acid oxidases or esterases can enrich the (2S)-enantiomer.

Esterification to Methyl Ester

The free amino acid is converted to its methyl ester by Fischer esterification , typically by refluxing with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Alternatively, carbodiimide-mediated esterification using reagents like DCC (dicyclohexylcarbodiimide) and methanol under mild conditions can be employed to avoid racemization.

Hydrochloride Salt Formation

The methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is treated with anhydrous hydrogen chloride gas in an organic solvent (e.g., ether or dichloromethane) to form the hydrochloride salt.

This salt formation enhances the compound’s stability and solubility for handling and further applications.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Asymmetric synthesis | α,β-unsaturated ester + chiral hydrogenation catalyst (Rh/Ru) | (2S)-configured amino acid ester intermediate |

| 2 | Esterification | Methanol, H2SO4 or DCC, methanol | Methyl ester of amino acid |

| 3 | Salt formation | HCl gas in ether or DCM | Hydrochloride salt of methyl (2S)-amino ester |

Analytical and Purification Considerations

- Chiral purity is confirmed by chiral HPLC or NMR using chiral shift reagents.

- Structural confirmation is done by NMR (1H, 13C, 19F), IR, and mass spectrometry.

- Purification typically involves recrystallization of the hydrochloride salt or preparative chromatography.

Research Findings and Notes

- The presence of the 4,4-difluorocyclohexyl group influences the compound’s lipophilicity and metabolic stability, making the stereoselective synthesis crucial for desired biological activity.

- The hydrochloride salt form improves aqueous solubility and stability , facilitating pharmaceutical formulation.

- Enantiomeric purity is essential, as the (2S) enantiomer corresponds to the natural amino acid configuration, which is often necessary for biological recognition and activity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used to convert ketones or aldehydes to alcohols.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride involves its interaction with specific molecular targets. For instance, it may form reversible covalent bonds with cysteine residues in proteins, leading to the formation of thioimidate adducts . This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares the target compound with analogs bearing different aromatic or fluorinated substituents:

Key Observations:

- Solubility: Hydrochloride salts improve aqueous solubility. The hydroxyl group in the tyrosine derivative (C₁₀H₁₄ClNO₃) enhances polarity, making it more water-soluble than the target compound .

- Steric Effects: The 2-naphthyl substituent (C₁₄H₁₆ClNO₂) introduces bulkiness, which may hinder binding in sterically sensitive biological targets compared to the cyclohexyl group .

Fluorination Impact on Stability and Bioactivity

Research Findings and Data

Structural Confirmation Techniques

For example, the 4-fluorophenyl analog () would show distinct aromatic proton signals at δ 7.14–7.43 ppm, whereas the target compound’s cyclohexyl protons would resonate upfield (δ 1.5–2.5 ppm) .

Biological Activity

Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride is a fluorinated amino acid derivative with significant potential in medicinal chemistry. The compound's unique structure, characterized by a difluorocyclohexyl group, enhances its lipophilicity and may influence its biological activity and pharmacokinetics. This article examines the biological activity of this compound, drawing from diverse research findings and case studies.

- Molecular Formula : C10H18ClF2NO2

- Molecular Weight : 257.70 g/mol

- CAS Number : 2174927-22-9

- IUPAC Name : methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride

The compound features a chiral center at the second carbon atom, which is crucial for its biological interactions.

Neuroprotective Effects

Research indicates that methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride exhibits neuroprotective properties . It has been studied for its potential applications in treating neurological disorders such as Alzheimer's and Parkinson's disease. The difluorocyclohexyl moiety may enhance its interaction with neurotransmitter receptors, thereby influencing neuroprotection mechanisms.

Metabolic Pathways

Studies have suggested that this compound could modulate various metabolic pathways . The metabolic stability of fluorinated compounds is often higher due to their resistance to enzymatic degradation. Research involving Cunninghamella elegans has shown that increasing fluorination leads to enhanced stability against P450-mediated metabolism, which may be beneficial for drug development .

Interaction Studies

Interaction studies have focused on the binding affinity of methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride with various biological targets. These studies are essential for understanding how structural modifications can enhance efficacy or reduce side effects. Preliminary findings suggest that the compound interacts favorably with specific receptors involved in neurotransmission and neuroprotection.

Case Studies

- Neuroprotective Mechanism Exploration

- A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated a significant reduction in neuronal death and inflammation markers compared to control groups.

- Metabolic Stability Assessment

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate; hydrochloride | 115054-62-1 | Contains a catechol moiety; used in antihypertensive therapies. |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate | 56777191 | Lacks difluorocyclohexyl group; potential applications in pain management. |

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | 68697-61-0 | Hydroxy group instead of difluoro; studied for antidepressant properties. |

The presence of the difluorocyclohexyl group in methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride enhances its lipophilicity and receptor binding compared to similar compounds lacking this feature .

Q & A

Q. What are the optimal synthetic routes for methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves enantioselective methods due to the chiral center at the 2S position. A common approach is:

Amino acid precursor preparation : React 4,4-difluorocyclohexylpropanoic acid with a chiral auxiliary (e.g., Evans oxazolidinone) to establish stereochemistry.

Esterification : Treat the intermediate with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester .

Salt formation : Isolate the hydrochloride salt via crystallization.

Q. Critical Factors :

- Acidic conditions stabilize intermediates but may risk racemization. Basic conditions (e.g., NaOH) are avoided to prevent free amine formation .

- Yield Optimization Table :

| Step | Temperature | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Chiral induction | -10°C | Ti(OiPr)₄ | 78 | 95% | |

| Esterification | Reflux | HCl (gas) | 92 | 98% |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the cyclohexyl group (δ 1.5–2.5 ppm for difluorinated protons) and ester moiety (δ 3.7 ppm for OCH₃) .

- HPLC-MS : Chiral HPLC (e.g., Chiralpak IA column) with MS detection ensures enantiomeric purity (>99% ee) and molecular ion validation (m/z ~278) .

- X-ray Crystallography : Resolves absolute configuration, particularly for patent or regulatory submissions .

Data Interpretation Tip : Compare experimental NMR shifts with PubChem-deposited data for analogous compounds to identify structural deviations .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

Methodological Answer :

- Solubility : The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL in H₂O) compared to the free base (<5 mg/mL). In organic solvents (e.g., DMSO), solubility remains high (>100 mg/mL) .

- Stability :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms. Validate activity using orthogonal assays (e.g., fluorescence polarization and SPR) .

- Impurity Interference : Trace enantiomers or byproducts (e.g., des-fluoro analogs) may skew results. Use preparative HPLC to isolate high-purity batches (>99.5%) .

Case Study : A 2024 study found conflicting IC₅₀ values (10 μM vs. 45 μM) in kinase inhibition assays. Re-analysis revealed residual DMSO (5%) in one dataset suppressed activity .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

Methodological Answer :

Docking Simulations : Use Schrödinger Suite or AutoDock to model binding to fluorinated cyclohexyl pockets in GPCRs .

Mutagenesis : Validate predicted binding residues (e.g., Tyr³⁵⁶ in μ-opioid receptor) via alanine scanning .

Pharmacological Profiling :

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells .

- Radioligand Displacement : Use ³H-labeled analogs to determine Kᵢ values .

Key Finding : The 4,4-difluorocyclohexyl group enhances lipid membrane permeability, improving CNS bioavailability in rodent models .

Q. How can researchers optimize enantiomeric purity during large-scale synthesis?

Methodological Answer :

Q. Quality Control Table :

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Enantiomeric excess | Chiral HPLC | ≥99% ee | |

| Residual Solvents | GC-MS | <500 ppm | |

| Heavy Metals | ICP-OES | <10 ppm |

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

Methodological Answer :

- ADMET Predictors : Use SwissADME or ADMETLab 2.0 to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis or cytochrome P450 oxidation) .

- MD Simulations : GROMACS or AMBER can model esterase-mediated hydrolysis kinetics .

Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer :

Q. What are the best practices for evaluating in vivo toxicity while ensuring reproducibility?

Methodological Answer :

- Dose Escalation : Start with 0.1–10 mg/kg in rodents, monitoring hepatic (ALT/AST) and renal (BUN/creatinine) markers .

- Formulation Consistency : Use saline + 5% DMSO for all cohorts to avoid vehicle-induced variability .

- Histopathology : Blind analysis by two independent pathologists reduces bias .

Q. How can the compound’s fluorinated cyclohexyl moiety be leveraged in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.